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Compound of Interest

Compound Name: 4-(1,3-Thiazol-4-yl)aniline

Cat. No.: B1288845 Get Quote

An In-depth Technical Guide to 4-(1,3-Thiazol-4-yl)aniline: Synthesis, Properties, and

Therapeutic Applications

Introduction
4-(1,3-Thiazol-4-yl)aniline is a heterocyclic aromatic amine that has emerged as a critical

scaffold in modern medicinal chemistry and drug discovery. Its structure, featuring a phenyl ring

linked to a thiazole ring, provides a unique three-dimensional arrangement that allows for

specific and potent interactions with various biological targets. This versatile building block is

particularly prominent in the development of kinase inhibitors for oncology and inflammatory

diseases. This guide provides a comprehensive review of the synthesis, chemical properties,

and therapeutic applications of 4-(1,3-thiazol-4-yl)aniline and its derivatives, aimed at

researchers, scientists, and professionals in drug development.

Compound Identity:

CAS Number: 60759-10-6

Molecular Formula: C₉H₈N₂S[1]

Molecular Weight: 176.24 g/mol [1]

SMILES: NC1=CC=C(C=C1)C2=CSC=N2[1]

InChI Key: SDJUCFDTGVONMR-UHFFFAOYSA-N[1]
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Synthesis and Experimental Protocols
The synthesis of the 4-(1,3-thiazol-4-yl)aniline core and its derivatives often employs classical

heterocyclic chemistry reactions, most notably the Hantzsch thiazole synthesis. This method

involves the condensation of a thioamide with an α-haloketone. Palladium-catalyzed cross-

coupling reactions, such as the Suzuki or Stille coupling, are also utilized to connect the

thiazole and aniline moieties.[2]

General Synthesis Workflow
A common synthetic route to produce 4-(1,3-thiazol-4-yl)aniline derivatives is depicted below.

The process typically starts with the formation of the thiazole ring, followed by functional group

manipulations to introduce the aniline component.
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Starting Materials

Core Synthesis

Functional Group Modification

Final Product

α-Haloketone
(e.g., 2-bromo-1-(4-nitrophenyl)ethanone)

Hantzsch Thiazole Synthesis

Thioamide
(e.g., Thioformamide)

4-(4-Nitrophenyl)-1,3-thiazole

Cyclocondensation

Reduction of Nitro Group
(e.g., SnCl2/HCl or H2/Pd-C)

4-(1,3-Thiazol-4-yl)aniline

Reduction

Click to download full resolution via product page

General workflow for the synthesis of 4-(1,3-thiazol-4-yl)aniline.

Detailed Experimental Protocol: Synthesis of 4-(4-(1H-
Tetrazol-1-yl)phenyl)-2-(hydrazinyl)thiazole derivative
This protocol is adapted from the synthesis of related thiazole derivatives and illustrates a

common multi-step sequence.[3]
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Synthesis of 1-(4-acetylphenyl)-1H-tetrazole (Intermediate 1): A mixture of 1-(4-

aminophenyl)ethan-1-one, sodium azide, and triethyl orthoformate in acetic acid is heated

under reflux. The reaction progress is monitored by TLC. After completion, the mixture is

cooled, and the resulting solid is filtered, washed with water, and dried.

Synthesis of 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole (Intermediate 2): Intermediate 1 is

dissolved in a suitable solvent like acetic acid, and bromine is added dropwise while

maintaining the temperature. The reaction mixture is stirred until completion, after which it is

poured into ice water. The precipitated product is filtered, washed, and dried.[3]

Synthesis of 2-(2-Arylidene-hydrazinyl)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazoles (Final Product

Analogs): A mixture of Intermediate 2, an appropriate thiosemicarbazide derivative, and a

catalyst such as sodium acetate in ethanol is refluxed for several hours.[3] The reaction is

monitored by TLC. Upon completion, the mixture is cooled, and the solid product is collected

by filtration, washed with ethanol, and purified by recrystallization.[3]

Applications in Drug Development
The 4-(1,3-thiazol-4-yl)aniline scaffold is a cornerstone in the design of targeted therapies,

primarily as kinase inhibitors. The nitrogen and sulfur atoms of the thiazole ring, along with the

aniline nitrogen, can form crucial hydrogen bonds and other interactions within the ATP-binding

pockets of kinases.[2]

Kinase Inhibitors in Oncology
Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases

implicated in cancer progression.

p38 MAP Kinase Inhibitors: A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues, which are

structurally related to 4-(1,3-thiazol-4-yl)aniline, were identified as potent inhibitors of p38

mitogen-activated protein (MAP) kinase.[4] These compounds effectively block the

production of the pro-inflammatory cytokine TNF-α, demonstrating potential as anti-

inflammatory and anti-arthritic agents.[4]

KDR (VEGFR-2) Inhibitors: N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been

developed as potent inhibitors of KDR (Vascular Endothelial Growth Factor Receptor-2), a
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key mediator of angiogenesis.[2][5] By blocking the formation of new blood vessels, these

compounds can inhibit tumor growth and metastasis.[2]

c-KIT Inhibitors: Thiazolo[5,4-b]pyridine derivatives have been identified as effective

inhibitors of the c-KIT kinase, including mutations that confer resistance to existing drugs like

imatinib.[6] These compounds represent a promising avenue for treating resistant

gastrointestinal stromal tumors.

Compound
Class

Target Kinase
Key
Compound

IC₅₀ / Potency Reference

4-Phenyl-5-

pyridyl-1,3-

thiazoles

p38 MAP Kinase Compound 10b
MED = 30 mg/kg

(in vivo)
[4]

Thiazolo[5,4-

b]pyridines
c-KIT Compound 6r IC₅₀ = 0.14 µM [6]

N-(1,3-thiazol-2-

yl)pyridin-2-

amines

KDR (VEGFR-2) -
Potent Inhibition

Reported
[2][5]

Anticancer Activity
Beyond specific kinase inhibition, various derivatives of the broader thiazole and thiadiazole

classes exhibit general cytotoxic properties against cancer cell lines.

1,3,4-Thiadiazole Derivatives: Numerous studies have reported the anticancer potential of

1,3,4-thiadiazole derivatives against various cancer cell lines, including breast (MCF-7), lung

(A549), prostate (PC3), and colon (HCT-116).[7][8][9][10] The mechanism often involves

interference with DNA replication processes or inhibition of key enzymes like tubulin.[8][9]

Thiazolidin-4-one Derivatives: This related scaffold has been extensively studied for its

anticancer properties, acting through the inhibition of enzymes such as carbonic anhydrases,

protein kinases, and histone deacetylases.[11]
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Compound
Class

Cell Line
Key
Compound

IC₅₀ Reference

Cinnamic acid-

1,3,4-thiadiazole
MCF-7 (Breast) Compound 22 0.28 µg/mL [8]

Cinnamic acid-

1,3,4-thiadiazole
A549 (Lung) Compound 22 0.52 µg/mL [8]

N-benzylthio-

1,3,4-thiadiazole
MDA (Breast) Compound 31 9 µM [8]

Pyridine-

Thiadiazole

Hybrid

HCT-116 (Colon) Compound 4h 2.03 ± 0.72 µM [10]

Pyridine-

Thiadiazole

Hybrid

HepG-2 (Liver) Compound 4h 2.17 ± 0.83 µM [10]

Antimicrobial Activity
The thiazole and thiadiazole cores are present in various antimicrobial agents. Derivatives

have shown activity against a spectrum of bacteria and fungi.[12][13]

Antibacterial and Antifungal Activity: Studies on 1,3,4-thiadiazole derivatives have

demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus)

and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus

niger.[12] The structure-activity relationship can be sensitive, where small molecular

modifications can significantly impact antimicrobial potency.[12]

Signaling Pathways and Assay Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the

mechanism of action and evaluation of these compounds.

p38 MAP Kinase Signaling Pathway
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Derivatives of 4-(1,3-thiazol-4-yl)aniline can inhibit the p38 MAP kinase pathway, which is a

key signaling cascade in the cellular response to stress and inflammation. Inhibition of p38

blocks the downstream activation of transcription factors and the production of inflammatory

cytokines like TNF-α.

Cellular Stress / LPS

MKK3 / MKK6

p38 MAP Kinase

Phosphorylates

MAPKAPK2 (MK2)

Phosphorylates

Transcription Factors
(e.g., ATF2, CREB)

Phosphorylates

Inflammatory Cytokines
(TNF-α, IL-6)

Upregulates Gene
Expression

Thiazole Derivative
(e.g., Compound 10b)

Inhibits

Click to download full resolution via product page

Inhibition of the p38 MAP kinase pathway by a thiazole derivative.

General Kinase Inhibition Assay Workflow
A common method to assess the inhibitory activity of compounds against a specific kinase

involves measuring the phosphorylation of a substrate in the presence of the inhibitor.
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Assay Preparation
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Workflow for a typical in vitro kinase inhibition assay.
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Conclusion
4-(1,3-Thiazol-4-yl)aniline and its related structures represent a privileged scaffold in

medicinal chemistry. The extensive research into its synthesis and biological evaluation has led

to the discovery of potent inhibitors for critical therapeutic targets, particularly protein kinases

involved in cancer and inflammation. The synthetic versatility of the thiazole ring allows for fine-

tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and

pharmacokinetic profiles. For drug development professionals, this scaffold continues to be a

fertile ground for the design of next-generation targeted therapies. Future work will likely focus

on exploring novel derivatives, overcoming drug resistance, and expanding the therapeutic

applications of this remarkable molecular core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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